N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide
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Description
N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide, also known as compound 1, is a synthetic compound that has been of interest to researchers due to its potential biological activities. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Cancer Research: Anticancer Activity
In cancer research, derivatives of this compound have shown potent anticancer activity. They have been used to study the cytotoxic effects on various cancer cell lines, including colon carcinoma and hepatocarcinoma, providing insights into new chemotherapy drugs .
Drug Discovery: EGFR/VEGFR-2 Inhibitors
The compound and its derivatives have been evaluated for their potential as inhibitors of EGFR/VEGFR-2, which are targets in cancer therapy. Structural bioinformatics methods have been applied to identify promising candidates for further development .
Molecular Docking Studies: Breast Cancer
Molecular docking studies have been conducted with this compound to explore its potency against breast cancer. It has shown more negative binding free energy compared to tamoxifen, suggesting potential as an ERα inhibitor and anticancer agent .
Pharmacokinetic and Drug-Likeness Models
The compound’s structure has been analyzed using pharmacokinetic and drug-likeness models to predict its behavior as a drug. This includes absorption, distribution, metabolism, excretion, and toxicity profiles .
Computational Chemistry: Density Functional Theory
Density functional theory has been used to study the compound’s electronic structure and properties. This helps in understanding its reactivity and interaction with biological targets, which is crucial for drug design .
properties
IUPAC Name |
N-[4-[(3-methoxyphenyl)carbamothioylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11(20)17-12-6-8-13(9-7-12)18-16(22)19-14-4-3-5-15(10-14)21-2/h3-10H,1-2H3,(H,17,20)(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYNICMNEJYEFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide |
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